Bienvenue dans la boutique en ligne BenchChem!

(5-Imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride

Salt selection Solubility Formulation

(5-Imidazol-1-ylpyridin-2-yl)methanamine dihydrochloride (CAS 2460754-92-9) is a heterocyclic small molecule featuring a pyridine core substituted at the 5-position with an imidazole ring and at the 2-position with a methanamine group, supplied as a stoichiometric dihydrochloride salt with molecular formula C₉H₁₂Cl₂N₄ and molecular weight 247.12 g/mol. The free base form (CAS 1256793-51-7) has molecular formula C₉H₁₀N₄ and molecular weight 174.20 g/mol.

Molecular Formula C9H12Cl2N4
Molecular Weight 247.12
CAS No. 2460754-92-9
Cat. No. B2845191
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(5-Imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride
CAS2460754-92-9
Molecular FormulaC9H12Cl2N4
Molecular Weight247.12
Structural Identifiers
SMILESC1=CC(=NC=C1N2C=CN=C2)CN.Cl.Cl
InChIInChI=1S/C9H10N4.2ClH/c10-5-8-1-2-9(6-12-8)13-4-3-11-7-13;;/h1-4,6-7H,5,10H2;2*1H
InChIKeyPSCDMOSVFCSFMA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

What Is (5-Imidazol-1-ylpyridin-2-yl)methanamine Dihydrochloride (CAS 2460754-92-9) and How Does It Compare to Closest Analogs?


(5-Imidazol-1-ylpyridin-2-yl)methanamine dihydrochloride (CAS 2460754-92-9) is a heterocyclic small molecule featuring a pyridine core substituted at the 5-position with an imidazole ring and at the 2-position with a methanamine group, supplied as a stoichiometric dihydrochloride salt with molecular formula C₉H₁₂Cl₂N₄ and molecular weight 247.12 g/mol . The free base form (CAS 1256793-51-7) has molecular formula C₉H₁₀N₄ and molecular weight 174.20 g/mol [1]. This compound belongs to the broader class of imidazolyl-pyridine scaffolds that have been claimed in patents as wakefulness-promoting agents [2] and as histone demethylase inhibitors [3], making it a versatile building block for medicinal chemistry and chemical biology applications.

Why (5-Imidazol-1-ylpyridin-2-yl)methanamine Dihydrochloride Cannot Be Substituted with Generic Imidazole-Pyridine Analogs


In-class imidazole-pyridine methanamine analogs are not interchangeable because the regioisomeric position of the imidazole substituent on the pyridine ring produces distinct computed physicochemical properties that directly influence biological behavior. For example, the 5-substituted free base (the parent of the dihydrochloride) has an XLogP3 of −0.5, while the 2-substituted-3-aminomethyl regioisomer (2-(1H-imidazol-1-yl)pyridin-3-yl)methanamine exhibits an XLogP3 of −0.2 [1]. This ΔLogP of 0.3 log units can translate into measurable differences in membrane permeability and target engagement. Additionally, the defined dihydrochloride salt stoichiometry (2 HCl per molecule) provides reproducible protonation and solubility behavior distinct from the free base (0 HCl) or the trihydrochloride salt (3 HCl) , each of which must be independently qualified for use in aqueous biological assays. Positional isomerism also alters hydrogen-bonding patterns and metal-coordination geometry at enzyme active sites, meaning that SAR established for one regioisomer cannot be assumed to transfer to another [2].

Product-Specific Quantitative Evidence: (5-Imidazol-1-ylpyridin-2-yl)methanamine Dihydrochloride vs. Closest Analogs


Salt Stoichiometry and Molecular Mass: Dihydrochloride vs. Free Base vs. Trihydrochloride Forms

The target compound is a defined dihydrochloride salt (C₉H₁₂Cl₂N₄, MW 247.12 g/mol) containing exactly 2 equivalents of HCl per free base molecule . This contrasts with the corresponding free base (C₉H₁₀N₄, MW 174.20 g/mol, 0 HCl equivalents) [1] and the trihydrochloride form (C₉H₁₃Cl₃N₄, MW 283.58 g/mol, 3 HCl equivalents) . The mass difference of +72.92 g/mol (vs. free base) directly reflects the presence of two chloride counterions, which predictably modulates aqueous solubility and hygroscopicity relative to the neutral free base or the more heavily protonated trihydrochloride.

Salt selection Solubility Formulation

Regioisomeric Lipophilicity: XLogP3 Comparison of 5-Substituted vs. 2-Substituted-3-Aminomethyl Regioisomers

The computed XLogP3 value for the free base form of the target compound, (5-imidazol-1-ylpyridin-2-yl)methanamine (PubChem CID 79002456), is −0.5 [1]. A key regioisomeric comparator, (2-imidazol-1-ylpyridin-3-yl)methanamine (PubChem CID 16792743), has a computed XLogP3 of −0.2 [2]. The difference of −0.3 log units indicates that the 5-substituted regioisomer is more hydrophilic, which can influence aqueous solubility, protein binding, and passive membrane permeability in biological assays.

Lipophilicity Regioisomerism Membrane permeability

Topological Polar Surface Area: Conservation Across Regioisomers and Implications for Blood-Brain Barrier Penetration

The topological polar surface area (TPSA) for the free base of the target compound, (5-imidazol-1-ylpyridin-2-yl)methanamine, is 56.7 Ų [1]. For the regioisomeric comparator, (2-imidazol-1-ylpyridin-3-yl)methanamine, TPSA is also 56.7 Ų [2], indicating that the overall polar surface area is conserved across these positional isomers. A TPSA of 56.7 Ų falls well below the commonly cited CNS drug-likeness threshold of <90 Ų [3], suggesting that both regioisomers may possess favorable passive blood-brain barrier penetration potential. However, the identical TPSA values imply that TPSA alone cannot discriminate between these regioisomers; differentiation must rely on other computed properties (e.g., XLogP3) or experimental binding data.

TPSA CNS drug-likeness Blood-brain barrier

Class-Level Pharmacological Relevance: Imidazolyl-Pyridine Scaffolds as Wakefulness Agents and Histone Demethylase Inhibitors

The imidazolylalkyl-pyridine scaffold class to which the target compound belongs has been specifically claimed in a U.S. patent application (US 20080280954) for methods of improving wakefulness, treating sleep abnormalities including narcolepsy, obstructive sleep apnea/hypopnea syndrome, and shift work sleep disorder [1]. Separately, substituted imidazole-pyridine derivative compounds have been claimed as histone demethylase inhibitors with potential utility in cancer treatment [2]. While these patents do not provide discrete quantitative data for the target compound itself, they establish that the 5-substituted imidazolyl-pyridine connectivity is pharmacologically privileged within the broader heterocyclic landscape. No equivalent patent coverage has been identified that specifically prioritizes alternative regioisomers (e.g., 2,4- or 6,3-substituted variants) for these same indications, making the 5-substituted scaffold the most strategically relevant entry point for these therapeutic programs.

Wakefulness Histone demethylase CNS indications

Recommended Application Scenarios for (5-Imidazol-1-ylpyridin-2-yl)methanamine Dihydrochloride Based on Quantitative Evidence


CNS-Focused Medicinal Chemistry: Wakefulness-Promoting Agent Development

The target compound's 5-substituted imidazolyl-pyridine connectivity maps directly onto the pharmacophore claimed in U.S. Patent Application 20080280954 for wakefulness-promoting agents [1]. Its computed TPSA of 56.7 Ų positions it below the 90 Ų threshold associated with CNS drug-likeness [2], and the dihydrochloride salt form provides a defined, protonated species suitable for aqueous formulation in in vivo efficacy models of narcolepsy or excessive daytime sleepiness. Procurement of this specific regioisomer and salt form ensures alignment with the published intellectual property landscape for this indication.

Epigenetic Probe Synthesis: Histone Demethylase Inhibitor Scaffold Derivatization

Substituted imidazole-pyridine derivatives are claimed as histone demethylase inhibitors (WO2014153238) [1], and the primary aminomethyl group at the 2-position of the pyridine ring provides a versatile synthetic handle for rapid derivatization. The XLogP3 of −0.5 for the free base [2] indicates sufficient hydrophilicity for aqueous biochemical assay conditions, while the dihydrochloride salt form (MW 247.12) offers precise stoichiometric control for parallel synthesis workflows. This compound is a strategic starting point for generating focused libraries targeting KDM5 or related demethylase enzymes.

Regioisomer-Dependent SAR Studies: Investigating Positional Effects on Biological Activity

Because the computed XLogP3 differs by 0.3 log units between the 5-substituted regioisomer (−0.5) and the 2-substituted-3-aminomethyl regioisomer (−0.2) [1], the target compound serves as a defined chemical probe to interrogate how subtle lipophilicity shifts arising from imidazole positional isomerism influence cellular permeability, target engagement, and off-target profiles. Procurement of this exact regioisomer, free from contamination by other positional variants, is critical for generating interpretable SAR data in kinase or epigenetic target panels.

Salt Form Selection and Pre-Formulation Studies: Dihydrochloride as a Controlled Protonation State

The dihydrochloride salt (2 HCl eq.) represents a defined intermediate protonation state between the free base (0 HCl eq.) and the trihydrochloride (3 HCl eq.) [1]. This makes it valuable for systematic pre-formulation studies where aqueous solubility, hygroscopicity, and chemical stability need to be evaluated as a function of counterion stoichiometry. The dihydrochloride form may offer a practical balance between adequate aqueous solubility for in vitro assays and reduced acidity relative to the trihydrochloride, minimizing potential acid-catalyzed degradation during long-term storage [2].

Quote Request

Request a Quote for (5-Imidazol-1-ylpyridin-2-yl)methanamine;dihydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.